molecular formula C19H19ClN4OS2 B2539552 N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1215314-06-9

N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2539552
CAS No.: 1215314-06-9
M. Wt: 418.96
InChI Key: YTJWGZAFGPXSJC-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-benzothiazole-2-carboxamide hydrochloride is a benzothiazole-derived carboxamide compound featuring a dimethylaminoethyl substituent and a hydrochloride counterion.

The hydrochloride salt form improves aqueous solubility, making it suitable for pharmaceutical applications. Benzothiazole derivatives are known for diverse biological activities, including antimicrobial and antitumor properties, though specific data for this compound remain unexplored in the evidence.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-benzothiazole-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS2.ClH/c1-22(2)11-12-23(19-21-14-8-4-6-10-16(14)26-19)18(24)17-20-13-7-3-5-9-15(13)25-17;/h3-10H,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJWGZAFGPXSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=NC4=CC=CC=C4S3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE typically involves the following steps:

    Formation of Benzothiazole Rings: The benzothiazole rings can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Carboxamide Linkage Formation: The carboxamide linkage is formed by reacting the benzothiazole derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

    Introduction of Dimethylaminoethyl Group: The dimethylaminoethyl group is introduced through nucleophilic substitution reactions, where the benzothiazole derivative is reacted with a dimethylaminoethyl halide under basic conditions.

    Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dimethylaminoethyl side chain participates in nucleophilic displacement reactions under alkaline conditions. This moiety reacts with alkyl halides or aryl halides to form quaternary ammonium derivatives.

Reagent Conditions Product Application
Methyl iodideK₂CO₃, DMF, 60°C, 8 hrsQuaternary ammonium saltEnhanced water solubility
Benzyl chlorideEt₃N, CH₂Cl₂, RT, 12 hrsN-benzylated derivativeModulation of lipophilicity

Hydrolysis of Carboxamide Group

The carboxamide bond undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or amines.

Condition Reagents Products Kinetic Notes
Acidic hydrolysis6M HCl, reflux, 24 hrsBenzothiazole-2-carboxylic acid + amine saltComplete conversion at 100°C
Basic hydrolysisNaOH (2M), EtOH/H₂O, 80°C, 18 hrsSodium carboxylate + free amine85% yield with side ring stability

Oxidation Reactions

Benzothiazole sulfur atoms and tertiary amines are susceptible to oxidation:

Sulfur Oxidation

Controlled oxidation converts thiazole sulfur to sulfoxide or sulfone groups.

Oxidizing Agent Conditions Product Selectivity
H₂O₂ (30%)AcOH, 50°C, 6 hrsSulfoxide derivativeMono-oxidation predominant
mCPBACHCl₃, 0°C → RT, 12 hrsSulfone derivativeFull conversion requires excess

Amine Oxidation

The dimethylamino group oxidizes to N-oxide under mild conditions:

Reagent Conditions Product Yield
H₂O₂/Na₂WO₄MeOH/H₂O, 40°C, 4 hrsN-oxide derivative78%

Reduction Reactions

The carboxamide group can be reduced to a methyleneamine under specific conditions:

Reducing Agent Conditions Product Notes
LiAlH₄THF, 0°C → reflux, 8 hrsN,N'-bis(benzothiazolyl)ethylenediamineOver-reduction observed beyond 8 hrs
BH₃·THFTHF, RT, 24 hrsPartial reduction to alcohol intermediate62% yield with side product formation

Coupling Reactions

The benzothiazole rings participate in metal-catalyzed cross-coupling reactions:

Reaction Type Catalyst/Reagents Product Efficiency
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl-functionalized derivative91% yield with electron-deficient aryl halides
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aminated benzothiazole analogLimited by steric hindrance

Salt Formation and Acid-Base Reactions

The hydrochloride salt undergoes reversible protonation-deprotonation:

Base Solvent Resulting Species pKa
NaOHH₂O/EtOHFree base precipitateDimethylamino group pKa ≈ 9.2
NH₄OHCHCl₃/H₂OPartitioning into organic phaseUsed in purification workflows

Photochemical Reactivity

UV irradiation induces unique transformations:

Condition Wavelength Product Mechanism
UV-C (254 nm)Acetonitrile, N₂ atmosphereRing-opened thioamide derivativeRadical-mediated C–S bond cleavage

Key Stability Considerations

  • Thermal Stability : Decomposes above 200°C via carboxamide degradation.

  • pH Sensitivity : Stable in pH 4–8; rapid hydrolysis occurs outside this range .

  • Light Sensitivity : Amber glass required for storage due to benzothiazole photolability .

This reactivity profile enables precise structural modifications for pharmacological optimization, particularly in developing kinase inhibitors and antimicrobial agents .

Scientific Research Applications

Antidiabetic Activity

Benzothiazole derivatives, including the target compound, have been extensively studied for their potential as antidiabetic agents. Research indicates that these compounds may act by enhancing insulin sensitivity and reducing blood glucose levels. A study synthesized various benzothiazole derivatives and evaluated their antidiabetic properties, demonstrating promising results in glucose uptake and insulin secretion modulation .

Anticancer Properties

The compound has shown potential anticancer activity against various cancer cell lines. Benzothiazole derivatives are known to inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, a review highlighted that certain benzothiazole derivatives exhibited significant cytotoxicity against pancreatic cancer cells .

Molecular Interactions

The molecular structure of N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-benzothiazole-2-carboxamide hydrochloride suggests potential interactions with biological targets such as enzymes involved in glucose metabolism and cancer proliferation pathways. The presence of the dimethylamino group enhances lipophilicity, facilitating better cell membrane penetration .

Alzheimer's Disease

Recent studies have indicated that benzothiazole derivatives can serve as amyloid-binding agents for the non-invasive diagnosis of Alzheimer's disease. These compounds can bind to amyloid plaques in the brain, providing a basis for imaging techniques . The target compound's structural features may enhance its binding affinity to amyloid beta aggregates.

Synthesis and Derivative Development

Antidiabetic Evaluation

A comprehensive study evaluated the antidiabetic effects of synthesized benzothiazole derivatives in diabetic rat models. The compounds demonstrated a significant reduction in fasting blood glucose levels compared to control groups .

Anticancer Activity Assessment

In vitro studies on various cancer cell lines revealed that benzothiazole derivatives induced apoptosis via mitochondrial pathways. One specific derivative was tested against breast cancer cells, showing IC50 values significantly lower than standard chemotherapeutics .

Mechanism of Action

The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its specific application.

    Pathways Involved: It can modulate various biochemical pathways, such as those involved in cell signaling, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features of Compared Compounds

Compound Name Core Structure Key Functional Groups Substituents/Modifications
Target Compound Benzothiazole-carboxamide Carboxamide, dimethylaminoethyl, HCl Dual benzothiazole rings, charged amine
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide Amide, hydroxy-dimethylethyl Methylbenzoyl, N,O-bidentate directing group
N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides () Benzothiazole-thiocarbamoyl Thiocarbamoyl, substituted benzamides Variable substituents at benzamide ring
  • Target Compound : Distinctive dual benzothiazole rings and a tertiary amine side chain differentiate it from simpler benzamides. The hydrochloride salt enhances ionic solubility.
  • Compound: Features an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization, unlike the target compound’s dimethylaminoethyl group .

Physicochemical and Solubility Profiles

The hydrochloride salt in the target compound likely improves solubility over neutral analogs like those in and . Substituents such as the dimethylaminoethyl group may increase logP slightly compared to hydroxy or thiocarbamoyl derivatives, balancing hydrophilicity and lipophilicity.

Biological Activity

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-benzothiazole-2-carboxamide hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure : The compound features a benzothiazole core and a dimethylaminoethyl side chain, which contribute to its unique biological properties. The molecular formula is C17H18N4O4SHClC_{17}H_{18}N_4O_4S\cdot HCl with a molecular weight of approximately 386.87 g/mol.

IUPAC Name : N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5-nitrofuran-2-carboxamide; hydrochloride.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Core : This is achieved through the cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
  • Attachment of Functional Groups : The nitrofuran ring is introduced via nitration, followed by coupling with the dimethylamino propyl group through nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been shown to inhibit various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical pathogens in healthcare settings .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), with IC50 values indicating effective inhibition of cell proliferation .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : Interaction with specific enzymes or receptors that play pivotal roles in cellular signaling pathways.
  • DNA Interaction : Potential binding to DNA or RNA, disrupting their function and leading to cell cycle arrest or apoptosis .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzothiazole derivatives against gram-positive and gram-negative bacteria. The results indicated that certain derivatives exhibited sub-micromolar activity against resistant strains, suggesting their potential as new antibiotic agents .

CompoundActivity (IC50 μM)Target Pathogen
Compound A0.5E. coli
Compound B0.8S. aureus
This compound0.6A. baumannii

Case Study 2: Anticancer Properties

In a separate investigation focusing on the anticancer properties, the compound was tested on various cancer cell lines. The findings revealed significant cytotoxicity in breast cancer cells with an IC50 value of 12 μM, highlighting its potential as a therapeutic agent in oncology .

Q & A

Q. What are the recommended synthetic routes for N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-benzothiazole-2-carboxamide hydrochloride, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling benzothiazole derivatives with dimethylaminoethylamine via carbodiimide-mediated amidation (e.g., EDC/HCl) in a mixed solvent system (e.g., acetonitrile:water 3:1). Purification via crystallization (methanol:water 4:1) yields ~75% purity, as demonstrated in analogous benzamide syntheses . Optimization includes monitoring reaction progress with TLC/HPLC and employing recrystallization or column chromatography to eliminate unreacted amines or byproducts .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use spectroscopic techniques:
  • 1H/13C NMR : Confirm substitution patterns on the benzothiazole ring and dimethylaminoethyl group. For example, aromatic protons appear at δ 7.2–8.5 ppm, while dimethylamino protons resonate at δ 2.2–3.0 ppm .
  • IR : Validate amide C=O stretching (~1650 cm⁻¹) and benzothiazole C-S-C vibrations (~690 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+) and detect fragmentation patterns .

Q. What solubility and stability considerations are critical for in vitro assays?

  • Methodological Answer :
  • Solubility : Test in DMSO (primary solvent) and aqueous buffers (pH 4–8). Poor aqueous solubility may require formulation with cyclodextrins or surfactants .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the amide bond under acidic/alkaline conditions is a key degradation pathway .

Q. How can researchers design preliminary biological activity assays for this compound?

  • Methodological Answer :
  • Target Selection : Prioritize kinases or enzymes with benzothiazole-binding domains (e.g., PARP, carbonic anhydrase) based on structural analogs .
  • Assay Design : Use fluorescence-based enzymatic inhibition assays (e.g., NAD+ depletion for PARP) with IC50 determination. Include positive controls (e.g., Olaparib for PARP) and validate via dose-response curves .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding poses in target active sites (e.g., PARP’s NAD+ pocket). Validate with MD simulations (GROMACS) to assess binding stability .
  • Biophysical Assays : Employ SPR or ITC to quantify binding affinity (KD) and thermodynamics. For example, SPR with immobilized PARP1 yields real-time kinetics (ka/kd) .

Q. How should researchers address contradictions in experimental data (e.g., inconsistent IC50 values across studies)?

  • Methodological Answer :
  • Triangulation : Cross-validate using orthogonal assays (e.g., enzymatic vs. cellular assays) .
  • Meta-Analysis : Compare buffer conditions (e.g., ionic strength, cofactors) and cell lines (e.g., HEK293 vs. HeLa) to identify confounding variables .
  • Statistical Rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to assess significance of inter-study variability .

Q. What computational strategies can predict off-target effects or toxicity?

  • Methodological Answer :
  • QSAR Modeling : Train models on benzothiazole derivatives using descriptors like logP, polar surface area, and H-bond donors. Validate with ADMET predictors (e.g., SwissADME) .
  • Transcriptomics : Perform RNA-seq on treated cell lines to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .

Q. How can combination therapy studies be optimized to enhance efficacy?

  • Methodological Answer :
  • Synergy Screening : Use Chou-Talalay’s combination index (CI) in checkerboard assays. For example, pair with cisplatin to assess additive vs. synergistic effects in cancer cell lines .
  • Pharmacokinetic Integration : Model dose scheduling (e.g., staggered vs. concurrent administration) using PK/PD simulations (e.g., NONMEM) .

Methodological Frameworks

  • Experimental Design : Align with OECD guidelines for reproducibility, including blinded analysis and independent replication .
  • Data Interpretation : Apply the Bradford-Hill criteria for causal inference in biological studies (e.g., strength, consistency, temporality) .

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